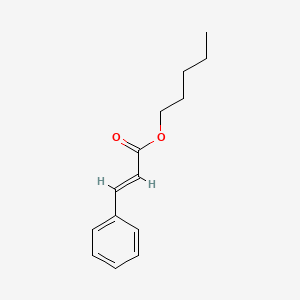

Pentyl cinnamate

Description

Structure

3D Structure

Properties

IUPAC Name |

pentyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-7-12-16-14(15)11-10-13-8-5-4-6-9-13/h4-6,8-11H,2-3,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRJCWZGTMRXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3487-99-8 | |

| Record name | Amyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3487-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of Pentyl Cinnamate

Chemical Synthesis of Pentyl Cinnamate (B1238496)

The synthesis of pentyl cinnamate is predominantly achieved through the esterification of its constituent parent molecules, cinnamic acid and pentanol (B124592). This process, along with optimizations and alternative routes to the core cinnamate structure, forms the basis of its chemical production.

Esterification Reactions of Cinnamic Acid with Pentanol

The most direct route to this compound involves the reaction of cinnamic acid with pentanol. nih.gov This esterification process is a fundamental reaction in organic chemistry where a carboxylic acid and an alcohol combine to form an ester and water. sapub.orgresearchgate.net The reaction is typically reversible and requires specific conditions to drive the equilibrium toward the product side. athabascau.ca

Fischer-Speier esterification, or simply Fischer esterification, is the classic acid-catalyzed method for producing esters and is widely applied to the synthesis of cinnamate esters. athabascau.casapub.orgnsf.gov The process involves refluxing a mixture of the carboxylic acid (cinnamic acid) and the alcohol (pentanol) with a strong acid catalyst. sapub.org The equilibrium nature of the reaction means that to achieve a high yield, the equilibrium must be shifted to the right, often by using an excess of one reactant (typically the alcohol) or by removing the water produced during the reaction. athabascau.camasterorganicchemistry.com

The mechanism involves several key steps that are all reversible masterorganicchemistry.com:

Protonation: The carbonyl oxygen of cinnamic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol (pentanol) acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups, creating a good leaving group (water).

Elimination: The newly formed water molecule is eliminated, and a double bond is re-established between the carbonyl carbon and the remaining oxygen.

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester. masterorganicchemistry.com

The Fischer esterification is the primary example of an acid-catalyzed synthetic route. Various strong acids can be employed as catalysts to facilitate the reaction. Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for this transformation. sapub.orgnsf.gov Another frequently used alternative is p-toluenesulfonic acid (pTSA), which is often preferred in laboratory settings as it is a solid and easier to handle than corrosive, concentrated sulfuric acid. nsf.govacs.org Boron tribromide has also been used to facilitate the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. nih.gov

Optimized Reaction Conditions and Yield Optimization

Achieving high yields of this compound requires careful optimization of reaction parameters. Key variables include the choice of catalyst, the molar ratio of reactants, reaction time, and temperature. For instance, in the synthesis of methyl cinnamate, using 50 mol % of sulfuric acid and a reaction time of 1.5 hours can result in a 99% yield. nsf.gov Microwave-assisted synthesis has also emerged as a powerful tool for optimization, significantly reducing reaction times and often increasing yields. nsf.gov For methyl cinnamate, microwave irradiation at 110°C can produce a 97% yield in just two minutes using sulfuric acid as a catalyst. nsf.gov

Studies on the synthesis of isoamyl cinnamate, an isomer of this compound, found that the optimal conditions using a traditional heating method involved using p-methyl benzenesulfonic acid as the catalyst with a 1:3 molar ratio of cinnamic acid to isoamylol and a reaction time of 90 minutes, achieving a 94% conversion. researchgate.net These findings highlight the general principles that can be applied to optimize the synthesis of this compound.

Table 1: Comparison of Optimized Conditions for Cinnamate Ester Synthesis

| Ester Product | Reactants | Catalyst | Method | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| Methyl Cinnamate | trans-Cinnamic Acid, Methanol (B129727) | H₂SO₄ (50 mol %) | Conventional Heating | 1.5 hours | 99% | nsf.gov |

| Methyl Cinnamate | trans-Cinnamic Acid, Methanol | pTSA (50 mol %) | Conventional Heating | - | 91% | nsf.gov |

| Methyl Cinnamate | trans-Cinnamic Acid, Methanol | H₂SO₄ (50 mol %) | Microwave | 110 °C, 2 min | 97% | nsf.gov |

| Isoamyl Cinnamate | Cinnamic Acid, Isoamylol | p-methyl benzenesulfonic acid | Conventional Heating | 90 min, 1:3 molar ratio | 94% | researchgate.net |

| Ethyl Cinnamate | Benzaldehyde (B42025), Ethanol | H₂SO₄ | Reactive Distillation | 130 °C | 99.5% (GC Purity) | google.com |

Alternative Synthetic Pathways for Cinnamate Derivatives

While direct esterification is the final step to obtain this compound, the synthesis of the cinnamic acid precursor itself can be achieved through several classic organic reactions. These methods provide alternative routes to the core cinnamate scaffold.

Perkin Process: The Perkin reaction, developed by William Henry Perkin, is a well-established method for synthesizing cinnamic acids. wikipedia.orgthepharmajournal.com It involves the aldol (B89426) condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (B1165640) (such as acetic anhydride) in the presence of an alkali salt of the acid, like sodium acetate, which acts as a base catalyst. wikipedia.orgstuba.skuns.ac.id The reaction typically requires high temperatures (e.g., 180°C) and long reaction times, and can sometimes lead to side products. nih.govuns.ac.id

Knoevenagel Process: The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used to produce α,β-unsaturated acids. bepls.comwikipedia.org In this process, an aldehyde or ketone is reacted with an active methylene (B1212753) compound, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst like an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.orgrsc.org When malonic acid is used, the initial condensation product often undergoes spontaneous decarboxylation, especially when heated in pyridine (B92270) (a variation known as the Doebner modification), to yield the corresponding cinnamic acid. thepharmajournal.combepls.comwikipedia.org This method is often efficient and can proceed under milder conditions than the Perkin reaction. ias.ac.inasianpubs.org

Malonate-based Condensations: This is intrinsically linked to the Knoevenagel condensation. Malonic acid itself is a key reactant in the Doebner modification for producing cinnamic acids. acs.orgwikipedia.org The reaction involves the condensation of an aldehyde with malonic acid, followed by decarboxylation to give an α,β-unsaturated carboxylic acid. wikipedia.org Furthermore, the malonic ester synthesis, which uses dialkyl malonates like diethyl malonate, can be adapted to form the cinnamate structure.

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule possesses several reactive sites—the aromatic ring, the α,β-unsaturated double bond, and the ester group—that allow for further chemical modification. This derivatization is crucial for creating a library of related compounds for various applications. beilstein-journals.orgnih.gov

Recent advances have enabled the direct functionalization of the cinnamate scaffold. For example, diversity-oriented C–H functionalization allows for modifications at the meta position of the aromatic ring. nih.gov Using a nitrile directing group, it is possible to introduce various functional groups such as allyl, acetoxy, and cyano groups onto the ring with high selectivity. nih.gov

The ester group itself can be transformed. In a process known as aminolysis, cinnamate esters like methyl cinnamate can be converted into cinnamamides by reacting them with amines, a reaction that can be efficiently catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. mdpi.com

Furthermore, the double bond in the cinnamate structure is susceptible to [2+2] cycloaddition upon UV illumination. acs.org This photoreactivity allows cinnamate-functionalized molecules to be cross-linked, forming robust films, a property exploited in the development of photopatternable materials. acs.org These examples demonstrate that the this compound scaffold is not merely a final product but also a versatile platform for synthesizing a wide array of novel chemical structures. rsc.org

Synthesis of Structurally Modified Cinnamate Esters for Research

The synthesis of cinnamate esters, including this compound and its analogs, is a cornerstone of research into this class of compounds. Various established and novel synthetic procedures are employed to create libraries of structurally modified esters, enabling the exploration of structure-activity relationships.

Common synthetic strategies include:

Fischer-Speier Esterification : This is a classic and widely used method involving the reaction of cinnamic acid with an alcohol (such as pentanol for this compound) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or a solid acid resin like Dowex 50WX8. nih.govmdpi.com The mixture is usually heated under reflux to drive the reaction to completion. mdpi.com This approach is effective for preparing a range of esters from primary and secondary alcohols. nih.gov

Reaction of Cinnamoyl Chloride : A two-step process can be employed where cinnamic acid is first converted to its more reactive acid chloride derivative, cinnamoyl chloride, using a reagent like thionyl chloride (SOCl₂). nih.gov The resulting cinnamoyl chloride is then reacted with the desired alcohol or amine in the presence of a base such as pyridine to yield the corresponding ester or amide. mdpi.com

Knoevenagel Condensation : This method builds the cinnamate structure from different starting materials. It involves the reaction of an aromatic aldehyde (like benzaldehyde) with a compound containing an active methylene group, such as Meldrum's acid, in the presence of an alcohol and base catalysts like pyridine and piperidine. nih.gov

Steglich Esterification : This method is particularly useful for forming esters under mild conditions, especially when sensitive functional groups are present. It uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between cinnamic acid and an alcohol. nih.govresearchgate.net

Phase-Transfer Catalysis : Green chemistry approaches have been developed using phase-transfer catalysts like Aliquat® 336. This method allows for the synthesis of cinnamate esters from potassium cinnamates and alkyl halides under mild conditions, sometimes enhanced by microwave irradiation. researchgate.net

These methodologies allow researchers to systematically vary the structure of the ester group (e.g., changing the alkyl chain length from methyl to pentyl to decyl) or introduce substituents onto the aromatic ring to create a diverse set of analogs for testing. nih.govnih.gov

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Cinnamic Acid + Alcohol (e.g., Pentanol) | H₂SO₄ or Dowex Resin | Classic, direct method; suitable for primary/secondary alcohols. | nih.govmdpi.com |

| Cinnamoyl Chloride Pathway | Cinnamoyl Chloride + Alcohol/Amine | Pyridine | Involves a highly reactive intermediate; good for esters and amides. | mdpi.comnih.gov |

| Knoevenagel Condensation | Aromatic Aldehyde + Active Methylene Compound + Alcohol | Pyridine, Piperidine | Builds the core cinnamate structure from different precursors. | nih.gov |

| Steglich Esterification | Cinnamic Acid + Alcohol | DCC, DMAP | Mild conditions, suitable for sensitive substrates. | nih.govresearchgate.net |

| Phase-Transfer Catalysis | Potassium Cinnamate + Alkyl Halide | Aliquat® 336 | Green chemistry approach, often utilizes microwave irradiation. | researchgate.net |

Strategies for Enhancing Specific Properties through Chemical Modification

Chemical modification of the this compound structure is a key strategy for enhancing or tailoring its properties for specific applications, ranging from antimicrobial agents to polymer additives.

Enhancing Antimicrobial Activity : The length and structure of the ester's alkyl chain significantly influence antimicrobial properties. Research on a series of cinnamate esters has shown that increasing the lipophilicity by extending the carbon chain can enhance biological activity. For instance, modifying the carboxylic acid group of cinnamic acid to an ester function can introduce or improve activity. mdpi.com Studies have demonstrated that increasing the carbon chain from methyl (in methyl cinnamate) to ethyl and then to butyl cinnamate can lead to a progressive increase in antifungal action. nih.govmdpi.com However, this trend is not limitless. This compound (with a five-carbon chain) was found to be inactive against the bacterium S. aureus, while other derivatives with shorter or branched chains were active. mdpi.com This suggests that factors like steric hindrance can also play a critical role, where a longer, bulky chain may prevent the molecule from effectively interacting with its biological target. mdpi.com

Improving Polymer Properties : Cinnamate esters, including structural variants of this compound, have been investigated as green plasticizers for biodegradable polymers like polylactide (PLA) and for modifying polyvinyl chloride (PVC). researchgate.netmdpi.com The primary goal is to overcome the inherent brittleness of these polymers. By incorporating different cinnamate esters, such as methyl, ethyl, isobutyl, and allyl cinnamate, into a PLA matrix, researchers have significantly improved the polymer's ductility and impact strength. researchgate.net For example, the addition of allyl cinnamate to PLA increased its elongation at break from 3.9% to over 339%. researchgate.net These modifications work by lowering the glass transition temperature (Tg) of the polymer, making it more flexible. The choice of the ester group is crucial in determining the compatibility and efficiency of the plasticizer with the polymer matrix. researchgate.netmdpi.com

The strategic modification of the ester group and the aromatic ring of the cinnamate scaffold allows for the fine-tuning of its physicochemical properties to meet diverse functional needs.

| Structural Modification | Target Property | Observed Effect | Example Compound(s) | Reference |

|---|---|---|---|---|

| Increase in ester alkyl chain length (e.g., methyl to butyl) | Antifungal Activity | Increased activity due to higher lipophilicity. | Butyl Cinnamate | nih.govmdpi.com |

| Ester alkyl chain of five carbons | Antibacterial Activity (S. aureus) | Inactive, possibly due to steric effects. | This compound | mdpi.com |

| Incorporation of various ester groups (allyl, isobutyl, etc.) | Polymer Ductility (Plasticization) | Significantly increases elongation at break and impact strength of PLA. | Allyl Cinnamate, Isobutyl Cinnamate | researchgate.net |

| Substitution on the aromatic ring (e.g., 4-hydroxy-3-nitro) | Antiprotozoal Activity | Resulted in high potency against L. donovani. | 4-hydroxy-3-nitrophenyl Cinnamate Esters | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers powerful, non-destructive methods to ascertain the chemical structure of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most indispensable tools in the analytical chemist's arsenal (B13267) for characterizing molecules like pentyl cinnamate (B1238496).

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can reveal the chemical environment, connectivity, and stereochemistry of atoms within the structure of pentyl cinnamate.

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The spectrum of this compound shows characteristic signals corresponding to the aromatic protons of the cinnamoyl group, the vinylic protons of the double bond, and the aliphatic protons of the pentyl ester chain.

While a publicly available, fully assigned spectrum for this compound is not readily found, the data for its close analog, butyl cinnamate, offers a reliable reference for interpretation. The ¹H NMR spectrum of butyl cinnamate in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be extrapolated to this compound.

The aromatic protons typically appear as a multiplet in the downfield region, between δ 7.3 and 7.6 ppm. The two vinylic protons are distinct due to their positions relative to the phenyl group and the ester carbonyl. The proton on the carbon adjacent to the aromatic ring (Ar-CH=) appears as a doublet at a higher chemical shift (around δ 7.68 ppm) due to deshielding by the phenyl group. The other vinylic proton (=CH-COO) appears as a doublet at a lower chemical shift (around δ 6.44 ppm). The signals for the pentyl group's protons are found in the upfield region of the spectrum. The methylene (B1212753) group directly attached to the ester oxygen (O-CH₂) is the most deshielded of the pentyl chain, typically appearing as a triplet around δ 4.2 ppm. The subsequent methylene groups appear at progressively lower chemical shifts, with the terminal methyl group appearing as a triplet at the most upfield position, generally below δ 1.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.30-7.60 | Multiplet | - | 5H |

| Vinylic-H (Ar-CH=) | ~7.70 | Doublet | ~16.0 | 1H |

| Vinylic-H (=CH-COO) | ~6.45 | Doublet | ~16.0 | 1H |

| O-CH₂- | ~4.20 | Triplet | ~6.7 | 2H |

| -CH₂-CH₂O- | ~1.70 | Quintet/Multiplet | ~7.0 | 2H |

| -CH₂-CH₂-CH₂O- | ~1.40 | Sextet/Multiplet | ~7.2 | 2H |

| -CH₂-CH₃ | ~1.35 | Sextet/Multiplet | ~7.3 | 2H |

| -CH₃ | ~0.95 | Triplet | ~7.4 | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the vinylic carbons, and the carbons of the pentyl chain.

The ester carbonyl carbon (C=O) is typically the most deshielded, appearing at a chemical shift of approximately δ 167 ppm. The carbons of the aromatic ring resonate in the δ 127-135 ppm region. The vinylic carbons also have characteristic shifts, with the carbon attached to the aromatic ring appearing around δ 145 ppm and the carbon adjacent to the carbonyl group at a lower field, around δ 118 ppm. The carbons of the pentyl group are found in the upfield region, with the carbon bonded to the ester oxygen (O-CH₂) appearing around δ 65 ppm and the terminal methyl carbon at approximately δ 14 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167.0 |

| Vinylic (Ar-CH=) | ~145.0 |

| Aromatic (C-Ar) | ~134.5 |

| Aromatic (CH-Ar) | 128.0 - 131.0 |

| Vinylic (=CH-COO) | ~118.0 |

| O-CH₂- | ~65.0 |

| -CH₂-CH₂O- | ~31.0 |

| -CH₂-CH₂-CH₂O- | ~28.0 |

| -CH₂-CH₃ | ~22.5 |

| -CH₃ | ~14.0 |

NMR spectroscopy is also a valuable tool for studying the behavior of molecules in complex systems, such as nanoemulsions. Research has demonstrated the use of NMR to confirm the successful encapsulation of this compound within nanoemulsion-based delivery systems, such as solid microparticles. rsc.orgresearchgate.net By analyzing the NMR spectra of the nanoemulsion or the resulting microparticles, the presence of the characteristic signals of this compound confirms its incorporation. rsc.orgresearchgate.net Furthermore, changes in the chemical shifts or signal broadening in the NMR spectrum can provide insights into the interactions between this compound and the other components of the nanoemulsion, such as surfactants and oils, and can be used to study the kinetics of molecular exchange between different phases within the emulsion. rsc.orgresearchgate.netnp-mrd.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for a given mass.

For this compound (C₁₄H₁₈O₂), the theoretical monoisotopic mass is 218.13068 g/mol . In HRMS analysis, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The instrument then measures the exact mass of this ion. The experimentally determined mass can then be compared to the theoretical mass calculated for the expected formula. A close match between the experimental and theoretical mass provides definitive evidence for the compound's elemental composition. rsc.org For this compound, the expected [M+H]⁺ ion would have a theoretical m/z of 219.13851. The observation of this ion with high mass accuracy in an HRMS spectrum confirms the identity of the synthesized or isolated compound. rsc.org

Interactive Data Table: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₂ | |

| Theoretical Monoisotopic Mass | 218.13068 g/mol | |

| Theoretical Exact Mass | 218.13100 g/mol | |

| Expected Ion (Protonated) | [M+H]⁺ | rsc.org |

| Theoretical m/z of [M+H]⁺ | 219.13851 |

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure as an α,β-unsaturated ester. researchgate.net

The analysis of its vibrational spectrum reveals key features. A strong absorption band is observed for the carbonyl (C=O) stretching of the ester group. researchgate.netresearchgate.net The spectrum also shows bands corresponding to the C=C stretching of the alkene and the aromatic ring. researchgate.netscielo.org.mx The presence of the pentyl group is confirmed by C-H stretching vibrations of the alkyl chain. Furthermore, the C-O stretching vibrations characteristic of the ester linkage are also evident. researchgate.net Comparing the spectrum to that of cinnamic acid allows for the clear identification of vibrations associated with the pentyl ester group. researchgate.net

Table 3: Key Vibrational Frequencies in the FTIR Spectrum of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3060 | C-H Stretch | Aromatic/Vinylic | scielo.org.mx |

| ~2960 | C-H Stretch (asymmetric) | Alkyl (CH₃) | researchgate.net |

| ~2870 | C-H Stretch (symmetric) | Alkyl (CH₂) | researchgate.net |

| ~1710 | C=O Stretch | Ester Carbonyl | researchgate.net |

| ~1635 | C=C Stretch | Alkene | researchgate.netscielo.org.mx |

| ~1576, ~1494, ~1450 | C=C Stretch | Aromatic Ring | researchgate.net |

| ~1170 | C-O Stretch (asymmetric) | Ester | researchgate.net |

| ~980 | C-H Bend (out-of-plane) | Trans-alkene | researchgate.net |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification. High-performance liquid chromatography is the predominant method used for these purposes.

Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for assessing the purity and quantifying this compound. researchgate.net This technique uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). lstmed.ac.uk For a non-polar compound like this compound, a reversed-phase setup is typically employed, using a C18 stationary phase. researchgate.net

A gradient elution program, often involving a mixture of water and acetonitrile (B52724) or methanol (B129727), is used to separate this compound from more polar and less polar impurities. researchgate.net The Diode Array Detector (DAD) measures the absorbance of the eluent across a range of wavelengths simultaneously. sigmaaldrich.com This is particularly advantageous as it allows for the confirmation of peak purity by comparing spectra across the peak and provides spectral information that can help in the identification of the compound. researchgate.net Quantification is achieved by integrating the peak area at the wavelength of maximum absorbance and comparing it to a calibration curve constructed from standards of known concentration. researchgate.net

Table 4: Typical HPLC-DAD System Parameters for Cinnamate Analysis

| Parameter | Setting | Reference |

|---|---|---|

| System | High-Performance Liquid Chromatography | lstmed.ac.uk |

| Detector | Diode Array Detector (DAD) | researchgate.net |

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile and Water (with optional acid modifier like TFA) | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Detection Wavelength | Scanned range (e.g., 200-400 nm), quantification at λmax (~280 nm) | researchgate.net |

Following its synthesis, crude this compound contains various impurities, including unreacted starting materials, by-products, and residual reagents. bachem.com Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying the crude product to a high degree of purity. nih.gov

The principle is similar to analytical RP-HPLC but is performed on a larger scale using wider columns to accommodate higher sample loads. nih.gov The crude mixture is dissolved in a minimal amount of a suitable solvent and injected onto a preparative C18 column. bachem.com A shallow gradient of a polar solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile) is employed. bachem.comresearchgate.net The trifluoroacetic acid acts as an ion-pairing agent, improving peak shape. nih.gov

As the gradient progresses, compounds elute based on their hydrophobicity, with more polar impurities eluting first, followed by the target this compound, and then more non-polar impurities. bachem.com Fractions are collected as they exit the detector, and those containing the pure compound, as determined by analytical HPLC, are pooled together. bachem.com The final step involves the removal of the mobile phase solvents, typically through lyophilization or rotary evaporation, to yield the purified this compound. bachem.com

Gas Chromatography (GC) Techniques

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. When coupled with various detectors and specialized injection systems, GC offers robust and detailed analytical insights.

This advanced technique is highly effective for the determination of volatile compounds in complex aqueous matrices. nih.gov The methodology involves headspace sampling, where volatile analytes are extracted from the sample's vapor phase, minimizing matrix interference and eliminating the need for extensive sample preparation. nih.gov The sample is then introduced into a programmable temperature vaporizer (PTV) inlet. nih.govnih.gov The PTV is often used in a "solvent vent" mode, where the analytes are cold-trapped on a packed liner while the matrix (like water vapor) is purged, allowing for the injection of a large volume of the sample in splitless mode. nih.gov This process concentrates the analytes, leading to very low detection limits. nih.gov

Following trapping, the PTV is rapidly heated, desorbing the analytes onto a capillary column for fast GC separation. nih.gov The separated compounds are then detected by a quadrupole mass spectrometer (qMS), which provides both identification and quantification, even at parts-per-trillion (ppt) levels. nih.gov The use of mass spectrometry offers high selectivity and sensitivity, making this method suitable for identifying and quantifying volatile esters like this compound in challenging samples such as environmental water or biological fluids. nih.govnih.gov The entire GC run time can be very short, often under 10 minutes. nih.gov

Table 1: Key Features of the HS-PTV-GC-qMS Technique

| Feature | Description | Benefit for Analysis | Source |

|---|---|---|---|

| Sample Introduction | Headspace (HS) sampling | Minimizes matrix effects and sample preparation artifacts. | nih.gov |

| Injection | Programmable Temperature Vaporizer (PTV) | Enables cold trapping and concentration of analytes while venting unwanted matrix components (e.g., water). | nih.govnih.gov |

| Separation | Fast Gas Chromatography (GC) | Allows for rapid separation of complex mixtures. | nih.gov |

| Detection | Quadrupole Mass Spectrometry (qMS) | Provides sensitive and specific identification and quantification of analytes. | nih.gov |

| Sensitivity | Parts-per-trillion (ppt) range | Extremely sensitive for trace-level analysis. | nih.gov |

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) is a solvent-free, versatile, and efficient technique for sample preparation and analysis. nih.gov It is particularly well-suited for the qualitative and quantitative analysis of essential oil components. nih.gov The SPME method utilizes a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene) that is exposed to the sample or its headspace. science.gov Volatile and semi-volatile analytes, such as this compound, adsorb onto the fiber. nih.govscience.gov

After an optimized extraction time, the fiber is retracted and transferred to the hot injector of the gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov This approach minimizes matrix effects while pre-concentrating the analytes, allowing for very low detection limits. nih.gov The GC-FID system offers high sensitivity, stability, and a wide linear dynamic range, making it ideal for the quantification of volatile compounds. nih.gov This technique has been successfully used to quantify the main components of essential oils encapsulated in polymeric nanocapsules, demonstrating its applicability for analyzing this compound in similar formulations. nih.gov

Gas Chromatography coupled with Orbitrap Mass Spectrometry (GC Orbitrap MS) represents a powerful platform for the comprehensive analysis of complex samples. thermofisher.com This high-resolution, accurate-mass (HRAM) system provides exceptional selectivity and confident compound identification. thermofisher.comthermofisher.com The Orbitrap mass analyzer routinely achieves high mass resolution (e.g., 60,000 FWHM) and sub-parts-per-million (ppm) mass accuracy. thermofisher.comthermofisher.com This level of performance ensures the reliable identification of target compounds like this compound even in highly complex matrices, such as food extracts or biological samples, by providing elemental compositions. thermofisher.com

Unlike targeted methods like triple quadrupole MS, the GC Orbitrap system operates in full-scan mode, acquiring a complete high-resolution mass spectrum of all ions. thermofisher.com This allows for both targeted quantification and untargeted screening of a virtually unlimited number of compounds in a single run. thermofisher.com This capability is invaluable for identifying not only the parent compound but also potential metabolites or degradation products. The C-Trap within the system regulates the number of ions entering the Orbitrap analyzer, preventing detector saturation from high-concentration components and maintaining mass accuracy across a wide dynamic range. thermofisher.com This makes GC Orbitrap MS a robust tool for both routine quantitative analysis and discovery-based research involving compounds like this compound. thermofisher.comwiley.com

Advanced Characterization in Delivery Systems

When this compound is incorporated into delivery systems, such as microparticles, its physical state and the morphology of the carrier system must be thoroughly characterized.

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) of this compound in Formulations

Thermal analysis techniques are crucial for confirming the presence and physical state of an active compound within a formulation. nih.gov

Differential Scanning Calorimetry (DSC) is a highly sensitive method used to study the thermal properties of materials. nih.gov In the context of this compound-loaded microparticles, DSC analysis provides insight into the interaction between the compound and the carrier material. researchgate.net A study on solid microparticles containing this compound used maltodextrin (B1146171) as the wall material. researchgate.netmdpi.com The DSC curve for pure this compound showed a characteristic endothermic peak at 219.8 °C, corresponding to its boiling point and thermal decomposition. The curve for pure maltodextrin showed a broad endothermic event between 30 °C and 140 °C, related to water loss. researchgate.net In the DSC curve of the microparticles containing this compound, the characteristic peak of the active compound was absent. Instead, a new, single endothermic event appeared at a lower temperature (around 177.3 °C). researchgate.net This indicates that the this compound was successfully encapsulated and molecularly dispersed within the maltodextrin matrix, rather than being present in a crystalline state. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and composition of formulated products. For instance, TGA has been used to determine the loading percentage of cinnamaldehyde (B126680) in nanoparticles by measuring the mass loss at different temperatures, a technique equally applicable to this compound formulations. nih.gov

Table 2: Summary of DSC Findings for this compound Microparticles

| Sample | Key Thermal Events | Interpretation | Source |

|---|---|---|---|

| This compound (Pure) | Sharp endothermic peak at 219.8 °C | Corresponds to boiling and decomposition. | researchgate.net |

| Maltodextrin (Carrier) | Broad endothermic event (30-140 °C) | Water loss from the polymer. | researchgate.net |

| PC-loaded Microparticles | Absence of the 219.8 °C peak; new single peak at ~177.3 °C | this compound is molecularly dispersed within the maltodextrin matrix, indicating successful encapsulation. | researchgate.net |

Microscopic Techniques for Morphological Assessment (e.g., Scanning Electron Microscopy for Microparticles)

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and size of micro-scale delivery systems. mdpi.comresearchgate.net In a study developing solid microparticles to carry this compound, SEM was used to observe the morphology of particles produced by spray drying a nanoemulsion with maltodextrin as an adjuvant. mdpi.com

The SEM images revealed that the resulting microparticles (designated MP1, MP2, and MP3) had variations in size. mdpi.com The average sizes were measured to be 6.79 µm for MP1, 3.62 µm for MP2, and 5.57 µm for MP3. mdpi.com The particles generally presented a spherical shape with irregular surfaces, characterized by depressions and a shriveled appearance. mdpi.com This morphology is typical for materials produced by the spray drying technique. The analysis confirmed the successful formation of solid microparticles containing the this compound nanoemulsion. nih.govmdpi.com Such morphological assessment is critical as particle size and surface characteristics can influence the stability and release profile of the encapsulated compound. nih.govresearchgate.net

Table 3: Morphological Characteristics of this compound Microparticles via SEM

| Microparticle Sample | Average Size | Observed Morphology | Source |

|---|---|---|---|

| MP1 | 6.79 µm | Spherical with irregular, shriveled surfaces. | mdpi.com |

| MP2 | 3.62 µm | Spherical with irregular, shriveled surfaces. | mdpi.com |

| MP3 | 5.57 µm | Spherical with irregular, shriveled surfaces. | mdpi.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Maltodextrin |

| Cinnamaldehyde |

| Trihalomethanes |

| Polydimethylsiloxane |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformation Studies

The three-dimensional structure and conformational flexibility of cinnamate (B1238496) esters are fundamental to their chemical and physical properties. Theoretical methods are extensively used to explore these aspects in detail.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of cinnamate derivatives. researchgate.netmdpi.comnih.govnih.gov Researchers employ various functionals and basis sets to predict molecular properties. For instance, a benchmark study on ethylhexyl methoxycinnamate found that the B3LYP and B3P86 functionals were effective in reproducing experimental UV-vis spectra. researchgate.net DFT calculations have been successfully used to predict the geometrical parameters of novel fluorinated phenyl cinnamate liquid crystals, with results from the B3LYP/6-311G** level of theory correlating well with experimental data. mdpi.com

These calculations are not limited to single molecules. The host-guest interactions between methoxy (B1213986) cinnamic acid derivatives and cyclodextrins have been modeled using the M06-2X/6-31G(d,p) level of theory to understand how these complexes can improve the stability of UV-filter compounds. nih.gov Furthermore, DFT has been applied to elucidate the reaction mechanisms of cinnamyl cinnamate esters in intramolecular Diels-Alder reactions and to compare the computed and experimental spectroscopic data for various 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives. nih.govcmu.ac.th

| Cinnamate Derivative | DFT Functional/Method | Basis Set | Investigated Properties | Reference |

|---|---|---|---|---|

| Ethylhexyl methoxycinnamate | B3LYP, B3P86 | 6-311+G(d,p) | UV-vis spectra prediction | researchgate.net |

| Fluorinated Phenyl Cinnamates | B3LYP | 6-311G** | Geometrical parameters, total energy | mdpi.com |

| Methoxy Cinnamic Acid Derivatives | M06-2X | 6-31G(d,p) | Host-guest interaction geometry and energy | nih.gov |

| 3-Cinnamoyl 4-hydroxycoumarin Derivatives | B3LYP, HF, M06-2x | 6-31++G(d,p) | Optimized molecular structure, spectroscopic parameters | nih.gov |

| Cinnamyl Cinnamate Esters | DFT | Not Specified | Intramolecular Diels-Alder reaction mechanism | cmu.ac.th |

The ester group in cinnamates can adopt different orientations relative to the C=C double bond, primarily the s-cis and s-trans conformations. Infrared spectroscopy studies on phenyl cinnamate have indicated the presence of both s-cis and s-trans conformers in equilibrium. cdnsciencepub.com Theoretical studies elaborate on this by analyzing the potential energy surface (PES) to determine the relative stability of these conformers. For cinnamanilides, it was proposed that the s-cis form is more stable due to electrostatic repulsion between the anilide nitrogen and the β-carbon in the s-trans form, an explanation also suggested for the stability of phenyl cinnamate's s-cis form. ias.ac.in

Computational analysis of ethyl (E)-cinnamate using the G3(MP2)//B3LYP method has been performed to map its potential energy surface and identify the most stable conformers. researchgate.net The complexity of the ester group itself has been shown to be a critical factor; theoretical studies on para-substituted cinnamates revealed that the potential energy surface is significantly altered by the size of the ester group (e.g., methyl vs. ethyl vs. 2-ethylhexyl), which affects the accessibility of certain electronic states like the ¹nπ* state. illinois.edu The analysis of the PES is also fundamental to understanding dynamic processes, such as the non-radiative decay pathways following photoexcitation, which often involve movement along the surface towards conical intersections where different electronic states cross. mdpi.comresearchgate.netresearchgate.net

| Compound/Class | Key Findings | Computational/Experimental Method | Reference |

|---|---|---|---|

| Phenyl Cinnamate | Coexistence of s-cis and s-trans conformers. | Infrared Spectroscopy | cdnsciencepub.com |

| Cinnamanilides | s-cis form is more stable due to electrostatic repulsion in the s-trans form. | Theoretical Analysis | ias.ac.in |

| Ethyl (E)-Cinnamate | Detailed conformational analysis and PES mapping. | G3(MP2)//B3LYP | researchgate.net |

| para-Hydroxy Methylcinnamate | Qualitative PES illustrates non-radiative decay routes. | Time-dependent DFT | mdpi.comresearchgate.net |

| para-Substituted Cinnamates | Ester group complexity alters the PES and the relative energy of the ¹nπ* state. | Quantum Chemical Calculations | illinois.eduillinois.edu |

Reactivity and Reaction Mechanism Predictions

Theoretical chemistry is instrumental in predicting how molecules like pentyl cinnamate will behave in chemical reactions, from their response to light to their participation in complex organic transformations.

Cinnamates are well-known for their ability to absorb UV radiation, a property that makes them effective sunscreen agents. nih.gov Computational studies, particularly using time-dependent DFT (TD-DFT), have been crucial in uncovering the mechanisms by which these molecules dissipate absorbed UV energy without breaking down. nih.govacs.org Upon photoexcitation to the bright S₁(¹ππ*) state, a common and highly efficient non-radiative decay (NRD) pathway has been identified for many cinnamate derivatives. mdpi.comrsc.org

This photophysical process is often described as a multi-step cascade:

Internal Conversion (IC): The molecule first undergoes an ultrafast internal conversion from the initially excited S₁(¹ππ) state to a nearby dark singlet state of ¹nπ character. rsc.orgtandfonline.comrsc.org

Intersystem Crossing (ISC): From the ¹nπ* state, the molecule efficiently transitions to the triplet manifold, typically the T₁ (³ππ*) state, via intersystem crossing. mdpi.comnih.govacs.org

Relaxation to Ground State: Finally, the molecule relaxes from the triplet state back to the ground state (S₀), often involving trans → cis isomerization around the C=C double bond, effectively converting the light energy into thermal energy. rsc.org

The complete pathway is often summarized as ¹ππ* → ¹nπ* → ³ππ* → S₀. mdpi.comnih.govrsc.org The lifetimes of these excited states are extremely short. For example, the S₁(¹ππ*) state lifetime of s-cis para-hydroxy methylcinnamate was determined to be approximately 2.5 picoseconds, while for methyl cinnamate, it is around 4.5 ps. mdpi.comnih.govtandfonline.com These rapid, efficient NRD pathways are key to the photostability of many cinnamate-based UV filters.

Beyond photochemistry, computational methods are used to map out the mechanisms of various ground-state chemical reactions involving cinnamates. DFT calculations have been used to predict the reaction pathway of the intramolecular Diels-Alder reaction of cinnamyl cinnamate esters, detailing the energetics of the [4+2] cycloaddition and subsequent rearomatization steps. cmu.ac.th Similarly, the mechanism of the Diels-Alder reaction between (E)-methyl cinnamate and cyclopentadiene (B3395910) has been characterized using DFT. researchgate.net

In another example, the mechanism of the enantioselective [2+2] cycloaddition of cinnamate esters, catalyzed by a combination of an Iridium photocatalyst and a chiral Lewis acid, was investigated computationally. acs.org The calculations revealed that the Lewis acid's primary role is to lower the energy of the cinnamate's frontier molecular orbitals, which accelerates the critical energy transfer step from the photocatalyst to the substrate. acs.org These theoretical insights are vital for optimizing reaction conditions and designing more effective catalysts for synthesizing valuable cyclobutane (B1203170) structures from simple cinnamate precursors.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models use calculated molecular descriptors (representing properties like geometry, electronics, and lipophilicity) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.

Cinnamic acid derivatives, including esters like this compound, have been the subject of numerous QSAR and SAR studies for a wide range of biological applications:

Antitubercular Activity: A QSAR model developed for cinnamic acid derivatives against Mycobacterium tuberculosis found that geometrical and electronic properties were the most critical descriptors for predicting activity. mdpi.com

Antifungal Activity: QSAR models have been established to predict the activity of cinnamaldehyde (B126680) derivatives against wood-decaying fungi. mdpi.com

Antimalarial Activity: A 3D-QSAR study on cinnamic acid derivatives with activity against Plasmodium falciparum identified van der Waals energy, the energy of the LUMO, and the principal moment of inertia as key descriptors. asianpubs.org

Larvicidal Activity: SAR studies on cinnamic acid derivatives as larvicides against Aedes aegypti highlighted the importance of the ester side chain. researchgate.net Notably, derivatives with medium-length alkyl chains, such as butyl cinnamate and This compound , showed excellent activity. researchgate.net

Antitrypanosomal Activity: Studies on a series of cinnamate, p-coumarate, and ferulate esters against Trypanosoma cruzi showed that esters with C4-C7 linear alkyl chains, including This compound , were particularly active. scielo.brresearchgate.net

These studies demonstrate the power of computational modeling to rationalize observed biological activities and to provide a theoretical framework for designing new derivatives with improved performance for specific therapeutic or agricultural applications. mdpi.com

| Biological Activity | Compound Class | Key Findings/Descriptors | Reference |

|---|---|---|---|

| Antitubercular | Cinnamic acid derivatives | Geometrical and electronic properties are critical. | mdpi.com |

| Antifungal | Cinnamaldehyde derivatives | QSAR models established for activity against wood-decaying fungi. | mdpi.com |

| Antimalarial | Cinnamic acid derivatives | van der Waals energy, LUMO energy, moment of inertia. | asianpubs.org |

| Larvicidal (A. aegypti) | Cinnamic acid esters | Medium alkyl chains (butyl, pentyl) provide excellent activity. | researchgate.net |

| Antitrypanosomal (T. cruzi) | Cinnamate, p-coumarate, ferulate esters | C4-C7 linear alkyl chains are important for bioactivity. | scielo.brresearchgate.net |

| Amylase Inhibition | Cinnamic acid derivatives | Hydrophobicity of substituents is important. | popline.org |

Correlation of Molecular Descriptors with Biological Activity

The biological activity of cinnamate esters, including this compound, is closely linked to specific molecular properties, often referred to as molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies on cinnamate analogues have revealed that biological activity has a strong dependence on the number and type of polar atoms, which in turn affect the hydrophobic and hydrophilic characteristics of the molecule mdpi.com.

For cinnamic acid derivatives, the length of the alkyl side-chain and the resulting lipophilicity have been identified as crucial features correlated with biological activity researchgate.netscielo.br. In the context of larvicidal activity against Aedes aegypti, a clear structure-activity relationship has been observed. Cinnamic acid derivatives with medium-length alkyl chains, such as butyl cinnamate and this compound, demonstrated excellent larvicidal effects mdpi.comresearchgate.net. This compound was found to be the most active among seventeen derivatives tested, with a lethal concentration (LC50) of 0.17 mM mdpi.comnih.gov.

However, the relationship is not always linear. In antifungal studies, while increasing the carbon chain length from a methyl to a butyl group enhanced activity, this compound showed no activity against Candida species and only weak bioactivity against Aspergillus flavus and Penicillium citrinum mdpi.comnih.gov. This suggests that other factors, such as steric effects from a bulkier terminal group, can also significantly influence bioactivity mdpi.comresearchgate.net.

Table 1: Larvicidal and Antifungal Activity of Selected Cinnamate Esters

| Compound | Alkyl Chain | Larvicidal LC50 vs. A. aegypti (mM) mdpi.com | Antifungal MIC vs. A. flavus & P. citrinum (µM) mdpi.com | Antifungal MIC vs. Candida spp. (µM) mdpi.com |

|---|---|---|---|---|

| Butyl Cinnamate | C4 | 0.21 | 626.62 | 626.62 |

| This compound | C5 | 0.17 | 2345.39 | Inactive |

Predictive Modeling for Bioactivity Profiling

Predictive modeling, particularly through QSAR, is a valuable tool for profiling the potential biological activities of compounds nih.gov. Such models have been developed to predict the antifungal, antileishmanial, and antitrypanosomal activities of various cinnamate esters mdpi.comresearchgate.net. These computational approaches allow for the screening of new compounds and the prediction of their activity before synthesis researchgate.net.

For cinnamic acid derivatives, molecular modeling has been used to predict a multi-target mechanism of action for their observed larvicidal activity mdpi.comnih.gov. By suggesting potential biological targets, these predictive models provide a foundation for further experimental validation and a deeper understanding of the compound's bioactivity profile mdpi.comresearchgate.net.

Molecular Docking and Interaction Studies with Biological Targets

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity.

Investigating Ligand-Protein Binding Mechanisms (e.g., Carbonic Anhydrase, Histone Deacetylase, Sodium-Dependent Cation-Chloride Co-transporters)

Molecular modeling studies on cinnamic acid derivatives have suggested that their larvicidal activity may stem from a multi-target mechanism that includes the inhibition of several key proteins mdpi.comresearchgate.netnih.gov.

Carbonic Anhydrase (CA): This enzyme is crucial for pH regulation and ion transport in mosquitoes, making it a viable target for larvicides mdpi.comnih.gov. Docking studies with this compound suggest it can bind to and potentially inhibit this enzyme mdpi.comresearchgate.net.

Histone Deacetylase (HDAC): HDACs are enzymes involved in epigenetic regulation and are considered potential drug targets mdpi.comnih.gov. Molecular docking analyses suggest that this compound may act as an inhibitor of histone deacetylase 2 (HDAC2) in Aedes aegypti mdpi.comresearchgate.netnih.gov. In fungi, simulations have also identified histone deacetylases like caHOS2 and caRPD3 as likely targets for the related compound, butyl cinnamate mdpi.comresearchgate.net.

Sodium-Dependent Cation-Chloride Co-transporters (CCC): These transporters are involved in ion transport across cell membranes mdpi.comnih.gov. Molecular docking simulations of this compound with two specific transporters in A. aegypti, CCC2 and CCC3, revealed highly similar binding modes. In both cases, the phenyl ring of this compound orients towards the bottom of the ion-binding cavity, while its pentyl group is positioned toward the entrance of the pocket mdpi.com. The high degree of identity between the amino acid residues in the binding sites of these two transporters likely accounts for the similar predicted interactions mdpi.com.

Table 2: Predicted Biological Targets of this compound in Aedes aegypti mdpi.comresearchgate.net

| Target Protein | Protein Class | Predicted Role in Bioactivity |

|---|---|---|

| Carbonic Anhydrase (CA) | Metalloenzyme | Inhibition may disrupt pH balance and ion transport. |

| Histone Deacetylase 2 (HDAC2) | Hydrolase | Inhibition can affect epigenetic regulation. |

| Sodium-Dependent Cation-Chloride Co-transporter 2 (CCC2) | Transmembrane Protein | Inhibition may interfere with ion transport. |

| Sodium-Dependent Cation-Chloride Co-transporter 3 (CCC3) | Transmembrane Protein | Inhibition may interfere with ion transport. |

Analysis of Interactions with Cellular Components (e.g., Ergosterol (B1671047), Cell Wall)

In addition to specific protein targets, the mechanism of action for cinnamates can also involve direct interactions with essential cellular structures, particularly in fungi.

Ergosterol: This sterol is a vital component of the fungal plasma membrane, analogous to cholesterol in mammalian cells. Studies on cinnamate esters, such as propyl and butyl cinnamate, have shown that they can directly interact with ergosterol mdpi.comresearchgate.net. This interaction can disrupt the integrity of the fungal membrane, contributing to the compound's antifungal effect benchchem.com.

Cell Wall: The fungal cell wall provides structural support and protection. Research indicates that some cinnamate derivatives can interact with the cell wall, further compromising the fungal cell's viability mdpi.comresearchgate.net. While these specific studies focused on shorter-chain cinnamates, they highlight a potential mechanism that could be relevant to this compound's weak antifungal properties mdpi.com.

Biological Activities and Mechanistic Research

The primary biological significance of pentyl cinnamate (B1238496) in the context of pest control lies in its potent larvicidal properties. Research has increasingly pointed towards its potential as a formidable agent for targeting the larval stages of disease-spreading mosquitoes, thereby interrupting their life cycle and curbing the transmission of vector-borne illnesses.

Efficacy Against Mosquito Vectors (e.g., Aedes aegypti L3 and L4 Larvae)

Pentyl cinnamate has demonstrated exceptional larvicidal activity against the larvae of Aedes aegypti, the primary vector for dengue fever, Zika virus, and chikungunya. nih.govnih.gov Studies focusing on the fourth larval instar (L4) have been particularly revealing.

In a notable study, this compound was identified as one of the most effective compounds among a series of seventeen cinnamic acid derivatives tested against Ae. aegypti L4 larvae. nih.gov The efficacy of a larvicide is typically quantified by its median lethal concentration (LC50), which represents the concentration of the substance required to kill 50% of a test population. This compound exhibited a remarkably low LC50 value, indicating high potency. Specifically, its LC50 was recorded as 0.17 mM. nih.gov This high level of activity underscores its potential for development as a powerful tool in mosquito abatement programs.

Comparative Analysis with Other Cinnamate Esters and Natural Compounds

The larvicidal efficacy of this compound becomes even more apparent when compared with other related cinnamate esters and its parent compound, cinnamic acid. A systematic investigation into a series of cinnamic acid derivatives revealed a clear trend related to the chemical structure of the ester group. nih.gov

Compounds with medium-length alkyl chains, such as this compound and butyl cinnamate, displayed superior larvicidal activity. nih.gov In contrast, esters with shorter alkyl chains or aryl substituents were found to be less potent. For instance, methyl cinnamate and ethyl cinnamate showed higher LC50 values, indicating lower efficacy. nih.gov Cinnamic acid itself, the foundational molecule for these esters, was significantly less active than its more potent derivatives. nih.gov

This comparative analysis highlights that the esterification of cinnamic acid and the specific length of the alkyl chain are crucial for enhancing its larvicidal properties. The performance of this compound suggests an optimal structural configuration for penetrating the larval cuticle or interacting with biological targets within the mosquito larvae.

Interactive Data Table: Comparative Larvicidal Activity of Cinnamate Derivatives against Aedes aegypti L4 Larvae

| Compound Name | LC50 (mM) | Relative Potency |

| This compound | 0.17 | Very High |

| Butyl cinnamate | 0.21 | High |

| Benzyl (B1604629) cinnamate | 0.55 | Moderate |

| Ethyl cinnamate | 0.74 | Moderate |

| Cinnamic acid | >3.54 | Low |

Note: Data sourced from a 2020 study by de O. Santos et al. nih.gov A lower LC50 value indicates higher larvicidal activity.

Structure-Activity Relationships (SAR) in Larvicidal Efficacy

The study of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. In the case of cinnamate esters, SAR analysis has provided clear evidence for the importance of the ester side chain in determining larvicidal potency. nih.gov

The research has demonstrated that the length and nature of the alkyl chain attached to the cinnamate core are pivotal. nih.gov A general trend observed is that larvicidal activity increases with the length of the linear carbon chain up to a certain point. This compound, with its five-carbon chain, appears to be at or near the optimal length for activity against Aedes aegypti larvae. nih.gov This suggests that the lipophilicity and steric properties of the pentyl group enhance the molecule's ability to traverse the larval membranes and interact effectively with its molecular targets. Esters with shorter chains, like methyl and ethyl cinnamate, are less effective, as are those with bulkier aryl groups, such as benzyl cinnamate. nih.gov This underscores that a specific molecular architecture, exemplified by this compound, is key to its powerful insecticidal action. nih.gov

Antimicrobial Activity

This compound has been evaluated for its efficacy against a range of pathogenic fungi and bacteria, with its activity being highly dependent on the specific microorganism.

Research has shown that this compound's antifungal spectrum is selective. It was reported to be inactive against tested species of Candida, a common opportunistic fungal pathogen. nih.govmdpi.com

In contrast, it demonstrated weak bioactivity against the filamentous fungi Aspergillus flavus and Penicillium citrinum, with a Minimum Inhibitory Concentration (MIC) of 2345.39 μM. nih.govmdpi.com A. flavus is a known producer of mycotoxins in food, and P. citrinum is also a food spoilage fungus. nih.govnih.govmdpi.com The activity, though weak, suggests a potential for this compound in applications targeting these specific molds.

Table 2: Antifungal Efficacy of this compound This table is interactive. Click on the headers to sort the data.

| Fungal Species | Type | Activity of this compound (MIC) | Reference |

|---|---|---|---|

| Candida spp. | Yeast | Inactive | nih.govmdpi.com |

| Aspergillus flavus | Mold | Weakly Bioactive (2345.39 µM) | nih.govmdpi.com |

| Penicillium citrinum | Mold | Weakly Bioactive (2345.39 µM) | nih.govmdpi.com |

The antibacterial properties of this compound appear to be limited. In a study evaluating a series of cinnamate derivatives, this compound, with its five-carbon alkyl chain, was found to be inactive against the Gram-positive bacterium Staphylococcus aureus (ATCC-35903). nih.govmdpi.comresearchgate.net This was in contrast to other esters in the same series, where antibacterial activity generally increased with chain length up to a certain point. nih.govmdpi.com

The antimicrobial effects of cinnamic acid and its derivatives are often attributed to their ability to interfere with microbial cell structures and functions.

A primary mechanism of antimicrobial action for cinnamic acid derivatives is the disruption of the plasma membrane. nih.gov This disruption can occur through direct interaction with membrane components, leading to increased permeability and leakage of essential intracellular contents. nih.govresearchgate.net For fungal cells, a key target within the plasma membrane is ergosterol (B1671047). Studies on cinnamates, such as propyl and butyl cinnamate, have shown that they can directly interact with ergosterol, compromising membrane integrity. nih.gov This interaction disrupts membrane fluidity and essential cellular processes, ultimately leading to cell death. nih.gov

In bacteria, cinnamates can cause membrane distortion, leakage of cytoplasmic contents, and polarization changes. researchgate.net The process of membrane disruption initiates a cascade of events that are detrimental to the cell's survival. nih.gov While the specific interaction of this compound with the plasma membrane has not been as extensively detailed as for other analogues, it is plausible that its antimicrobial activity, where present, involves a similar mechanism of plasma membrane disruption, a hallmark of the cinnamate class of compounds. nih.gov

Mechanisms of Antimicrobial Action

Interaction with Ergosterol and Cell Wall Components

A primary target for the antifungal activity of cinnamate esters is the fungal cell membrane, with particular emphasis on its interaction with ergosterol. nih.gov Ergosterol is a vital lipid, analogous to cholesterol in mammalian cells, that regulates the fluidity and integrity of the fungal plasma membrane. researchgate.net Research on cinnamates has shown that certain derivatives, such as propyl and butyl cinnamate, can directly interact with ergosterol. nih.gov This binding disrupts the membrane structure, leading to increased permeability and the loss of essential cellular contents. mdpi.comnih.gov Damage to the cell membrane is a critical mechanism of antifungal action, and the ability to interfere with ergosterol biosynthesis or function is a hallmark of many established antifungal drugs. researchgate.netnih.gov While direct studies on this compound's binding affinity are specific, its structural similarity to other active alkyl cinnamates suggests a comparable mode of action involving membrane disruption.

Nucleic Acid and Protein Damage

Beyond the cell membrane, another proposed mechanism for the antimicrobial action of cinnamic acid derivatives is the damage to crucial macromolecules, including nucleic acids and proteins. mdpi.com Cellular functions are dependent on the integrity of DNA, which carries genetic information, and RNA, which translates this information into proteins. frontiersin.org Proteins, in turn, perform a vast array of catalytic and structural roles. Damage to these molecules can be catastrophic for a cell. researchgate.net For instance, the alkylation of DNA or RNA can halt replication and transcription, while damage to proteins can inactivate essential enzymes, ultimately leading to cell death. frontiersin.orgnih.gov This mode of action indicates that the effects of cinnamates are not limited to the cell surface but extend to intracellular targets. mdpi.com

Induction of Intracellular Reactive Oxygen Species

Cinnamic acid derivatives have been reported to exert their antimicrobial effects through the induction of intracellular Reactive Oxygen Species (ROS). mdpi.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause widespread oxidative stress within a cell. nih.gov An accumulation of ROS can lead to severe damage to lipids, proteins, and nucleic acids, disrupting cellular homeostasis. nih.gov This induced oxidative stress is a recognized mechanism by which various antimicrobial agents inhibit the growth of and kill microorganisms, suggesting that this compound may share this capability. nih.gov

Other Proposed Targets (e.g., Benzoate (B1203000) 4-hydroxylase)

The structural core of this compound, the cinnamic acid moiety, is a key intermediate in the phenylpropanoid pathway in plants and microorganisms. nih.gov An important enzyme in this pathway is Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid. nih.gov Given that this compound is an ester of cinnamic acid, it is plausible that it could interact with or act as a competitive inhibitor for C4H or other related enzymes. Another related enzyme is Benzoate 4-monooxygenase, which hydroxylates benzoate. wikipedia.org While direct inhibition of these specific enzymes by this compound is not extensively documented, they represent potential molecular targets that warrant further investigation.

Structure-Activity Relationships (SAR) in Antimicrobial Properties

The antimicrobial efficacy of cinnamate derivatives is not uniform; it is profoundly influenced by the specific chemical structure of each molecule. researchgate.net Key determinants of activity include the length of the alkyl ester chain and the nature of any substituents on the aromatic ring. researchgate.net

Impact of Alkyl Chain Length and Branching

Studies comparing a series of alkyl cinnamate esters have demonstrated a clear relationship between the length of the alkyl chain and antimicrobial activity. nih.govmdpi.com Generally, as the length of the carbon chain increases, the lipophilicity of the molecule also increases. mdpi.com This enhanced lipophilicity is thought to facilitate the compound's passage through the lipid-rich biological membranes of microorganisms, thereby improving its efficacy. mdpi.comresearchgate.net

For example, research has shown a trend of increasing antibacterial activity against various strains when moving from methyl cinnamate to longer-chain esters like decyl cinnamate. nih.govmdpi.com However, this trend is not always linear and can be dependent on the specific microbial species being tested. In one study, this compound was found to be inactive against S. aureus, whereas other esters in the same series showed activity, highlighting the complexity of these interactions. mdpi.com

Table 1: Impact of Alkyl Chain Length of Cinnamate Esters on Antibacterial Activity (MIC in µM) A lower MIC value indicates higher potency.

| Compound | Alkyl Chain | MIC (µM) vs. S. aureus | MIC (µM) vs. S. epidermidis | MIC (µM) vs. P. aeruginosa |

|---|---|---|---|---|

| Methyl cinnamate | C1 | 789.19 | 789.19 | 789.19 |

| Ethyl cinnamate | C2 | 726.36 | 726.36 | 726.36 |

| Propyl cinnamate | C3 | 672.83 | 672.83 | 672.83 |

| Butyl cinnamate | C4 | 672.83 | 672.83 | 672.83 |

| This compound | C5 | Inactive | - | - |

| Decyl cinnamate | C10 | 550.96 | 550.96 | 550.96 |

Effect of Substituents on the Aromatic Ring

Modifications to the aromatic ring of the cinnamate structure also play a critical role in determining biological activity. researchgate.net The introduction of different functional groups at various positions on the phenyl ring can dramatically alter a compound's potency and selectivity. researchgate.net For instance, studies on related cinnamides have shown that the presence of an isopropyl group on the aromatic ring was a key feature for the antibacterial activity of 4-isopropylbenzylcinnamide. nih.gov Other research into cinnamate analogues has revealed that nitro-substituted aromatic rings can lead to compounds with high antiprotozoal potency and remarkable selectivity. researchgate.net These findings underscore the importance of the electronic and steric properties of the aromatic ring in the molecular interactions that lead to antimicrobial effects. researchgate.netresearchgate.net

Synergistic Effects with Established Antimicrobials

The combination of natural compounds with existing antimicrobial agents is a promising strategy to combat drug resistance. Research has shown that certain cinnamate esters exhibit synergistic or additive effects when used in conjunction with established antibiotics.

A study investigating the antimicrobial potential of synthetic cinnamates evaluated the synergistic effect of this compound (referred to as compound 7 in the study) with amoxicillin (B794) against Staphylococcus aureus. The checkerboard method was employed to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination.

When tested individually, this compound showed an MIC of 128.0 µg/mL against S. aureus, while amoxicillin had an MIC of 0.015 µg/mL. nih.gov In combination, the MIC of this compound was reduced to 64.0 µg/mL, and the MIC of amoxicillin was significantly lowered to 0.0005 µg/mL. nih.gov This combination resulted in a Fractional Inhibitory Concentration Index (FICI) that indicated an additive effect, demonstrating that the presence of this compound can enhance the efficacy of amoxicillin. nih.gov

It is worth noting that while this compound showed this additive effect with amoxicillin, it was found to be inactive against the tested Candida species. nih.gov However, it did exhibit weak bioactivity against the fungi Aspergillus flavus and Penicillium citrinum. nih.gov

| Compound | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Combined With | Effect |

|---|---|---|---|---|---|

| This compound | S. aureus | 128.0 | 64.0 | Amoxicillin | Additive |

| Amoxicillin | S. aureus | 0.015 | 0.0005 | This compound | Additive |

Other Investigated Biological Activities (of Cinnamate Derivatives)

Cinnamate derivatives, a class of compounds to which this compound belongs, have been the subject of extensive research for a variety of biological activities beyond their antimicrobial properties.

Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are recognized as potent antioxidants. eurekaselect.comingentaconnect.com Their antioxidant activity is largely attributed to their ability to scavenge free radicals, a mechanism that is crucial in mitigating oxidative stress-related damage in the body. nih.govmdpi.com

The core structure of cinnamic acid, which includes a benzene (B151609) ring and a propenoic acid side chain, allows for the stabilization of phenoxyl radicals through resonance. ingentaconnect.com The presence, number, and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring significantly influence the antioxidant capacity. For instance, hydroxycinnamic acids like caffeic acid and ferulic acid are generally more effective antioxidants than their benzoic acid counterparts. ingentaconnect.com

Studies have demonstrated that the esterification of cinnamic acids can modulate their antioxidant activity. core.ac.uk For example, certain ester derivatives of caffeic acid have shown stronger biological activity in preventing lipid peroxidation compared to the parent acid. core.ac.uk The radical scavenging effect of hydroxycinnamic acid stearyl esters has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which confirmed that the sinapic acid derivative had the highest antioxidant activity among the tested esters. mdpi.com This is attributed to the greater degree of steric hindrance and the electron-donating effect of the methoxy groups, which enhances the stability of the resulting aryloxy radical. mdpi.com

| Cinnamate Derivative Class | Key Structural Feature for Activity | Mechanism | Supporting Evidence |

|---|---|---|---|

| Hydroxycinnamic Acids (e.g., Caffeic, Ferulic) | Phenolic hydroxyl group | Free radical scavenging, formation of resonance-stabilized phenoxyl radical | Strong superoxide anion scavenging effects ingentaconnect.com |

| Cinnamic Acid Esters | Esterification of the carboxylic group | Modulation of antioxidant capacity, sometimes enhancing it | Caffeic acid esters showed strong activity against lipid peroxidation core.ac.uk |

| Sinapic Acid Esters | Higher degree of methoxylation | Increased stability of the aryloxy radical | Highest antioxidant activity in DPPH assay among tested stearyl esters mdpi.com |

A key therapeutic target in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like alpha-glucosidase and alpha-amylase in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov

Several cinnamic acid derivatives have been identified as effective inhibitors of alpha-glucosidase. ui.ac.idresearchgate.net For instance, caffeic acid, ferulic acid, and isoferulic acid have demonstrated potent inhibitory activity against intestinal maltase. nih.gov Kinetic studies revealed that these compounds act as mixed-type or non-competitive inhibitors of the enzyme. nih.gov

The structure of the cinnamate derivative plays a crucial role in its inhibitory activity. A review highlighted that modifications to the phenyl group, the α-β unsaturated bond, and the carboxylic acid functional group all influence the inhibitory potential against α-glucosidase. ui.ac.idresearchgate.net Cinnamoyl sucrose (B13894) esters have also been investigated as alpha-glucosidase inhibitors, with their efficacy depending on the number and position of the cinnamoyl moieties. mdpi.com Tetra-cinnamoyl sucrose esters, for example, exhibited significantly higher α-glucosidase inhibitory activity compared to the standard drug acarbose. mdpi.com

| Cinnamate Derivative | Enzyme Target | Inhibitory Activity (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Caffeic Acid | Intestinal Maltase | 0.74 +/- 0.01 mM nih.gov | Mixed-inhibition nih.gov |

| Ferulic Acid | Intestinal Maltase | 0.79 +/- 0.04 mM nih.gov | Mixed-inhibition nih.gov |

| Isoferulic Acid | Intestinal Maltase | 0.76 +/- 0.03 mM nih.gov | Mixed-inhibition nih.gov |

| Ferulic Acid | Intestinal Sucrase | 0.45 +/- 0.01 mM nih.gov | Mixed-type nih.gov |

| Isoferulic Acid | Intestinal Sucrase | 0.45 +/- 0.01 mM nih.gov | Mixed-type nih.gov |